molecular formula C₂₄H₃₀O₅ B1160481 Δ9,11-7β-Eplerenone

Δ9,11-7β-Eplerenone

Cat. No.: B1160481
M. Wt: 398.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Δ9,11-7β-Eplerenone is a structural analog and process-related impurity or metabolite of eplerenone, a steroidal mineralocorticoid receptor antagonist (MRA) used for hypertension and heart failure . Its chemical structure differs from eplerenone in the position of the epoxy group and stereochemistry at the C-7 position (β-configuration), which may influence receptor binding and metabolic stability . This compound is identified in pharmaceutical synthesis pathways and impurity profiling studies, with CAS number 95716-70-4 and TRC product code E588765 .

Properties

Molecular Formula

C₂₄H₃₀O₅

Molecular Weight

398.49

Synonyms

(7β,17α)-17-Hydroxy-3-oxo-pregna-4,9(11)-diene-7,21-dicarboxylic Acid γ-Lactone 7-Methyl Ester;  7β-(Methoxycarbonyl)-9(11)Δ-canrenone

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Eplerenone

Eplerenone (pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo, γ-lactone, methyl ester (7α,11α,17α)) shares a steroidal backbone with Δ9,11-7β-Eplerenone but has distinct stereochemistry:

  • C-7 configuration: 7α in eplerenone vs. 7β in Δ9,11-7β-Eplerenone.
  • Epoxy group: Positioned at 9,11 in both, but Δ9,11-7β-Eplerenone lacks the 11α-hydroxy group found in eplerenone intermediates .

Spironolactone

Spironolactone, the prototypical MRA, has a 17α-thioacetyl group instead of eplerenone’s 17α-methoxycarbonyl group. Unlike Δ9,11-7β-Eplerenone, spironolactone lacks the 9,11-epoxide ring, contributing to its non-selective binding to progesterone and androgen receptors, which increases side effects (e.g., gynecomastia) .

Finerenone and Esaxerenone

  • Finerenone: A non-steroidal MRA with a dihydropyridine scaffold. It exhibits higher mineralocorticoid receptor (MR) selectivity and reduced off-target effects compared to steroidal analogs like Δ9,11-7β-Eplerenone .
  • Esaxerenone: A steroidal MRA with a 9,11-epoxide similar to eplerenone but modified substituents at C-7 and C-15. Esaxerenone’s potency is 4–10× higher than eplerenone, requiring lower doses for equivalent efficacy .

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features MR Selectivity Half-Life (h) Common Adverse Effects
Δ9,11-7β-Eplerenone 7β, 9,11-epoxide, no 11α-hydroxy Unknown Not studied Not clinically characterized
Eplerenone 7α, 9,11-epoxide, 17α-methoxycarbonyl High 4–6 Hyperkalemia, dizziness
Spironolactone 17α-thioacetyl, Δ4,6-diene Low 16–20 Gynecomastia, menstrual irregularities
Finerenone Non-steroidal, dihydropyridine Very high 2–3 Hyperkalemia, hypotension
Esaxerenone 9,11-epoxide, modified C-7 substituents High 6–9 Hyperkalemia, renal dysfunction

Sources:

Pharmacological and Clinical Comparisons

Receptor Binding and Selectivity

Δ9,11-7β-Eplerenone’s MR affinity remains unquantified, but stereochemical differences at C-7 likely reduce binding compared to eplerenone . Eplerenone itself has 20× lower MR affinity than spironolactone in vitro but achieves comparable efficacy in vivo due to reduced off-target interactions . Finerenone and esaxerenone demonstrate superior MR selectivity, minimizing interactions with glucocorticoid, progesterone, or androgen receptors .

Metabolic Stability

Eplerenone undergoes CYP3A4-mediated metabolism, producing hydroxylated and epoxy-cleaved metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.